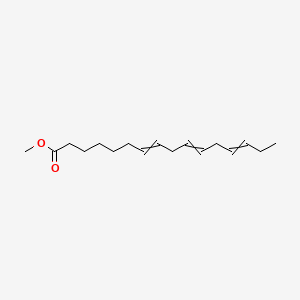
7,10,13-Hexadecatrienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10,13-Hexadecatrienoic acid methyl ester is a fatty acid methyl ester with the molecular formula C₁₇H₂₈O₂ and a molecular weight of 264.4030 g/mol . . This compound is characterized by the presence of three conjugated double bonds in its carbon chain, making it a polyunsaturated fatty acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-Hexadecatrienoic acid methyl ester typically involves the esterification of 7,10,13-Hexadecatrienoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 7,10,13-Hexadecatrienoic acid with methanol . This process is catalyzed by either an acid or a base, with sodium methoxide being a commonly used base catalyst.
Chemical Reactions Analysis
Types of Reactions
7,10,13-Hexadecatrienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bonds can yield saturated fatty acid esters.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: 7,10,13-Hexadecatrienoic acid.
Scientific Research Applications
7,10,13-Hexadecatrienoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodiesel and as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 7,10,13-Hexadecatrienoic acid methyl ester involves its incorporation into cellular membranes, where it can influence membrane fluidity and function . It may also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7,10,13-Hexadecatrienoic acid: The free acid form of the compound.
Methyl 7(Z),10(Z),13(Z)-Hexadecatrienoate: Another isomer with similar properties.
Uniqueness
7,10,13-Hexadecatrienoic acid methyl ester is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties . Its methyl ester form also enhances its solubility and stability compared to the free acid .
Properties
IUPAC Name |
methyl hexadeca-7,10,13-trienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11H,3,6,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCBVNCDAEWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339434 |
Source


|
| Record name | 7,10,13-HEXADECATRIENOIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56554-30-4 |
Source


|
| Record name | 7,10,13-HEXADECATRIENOIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














